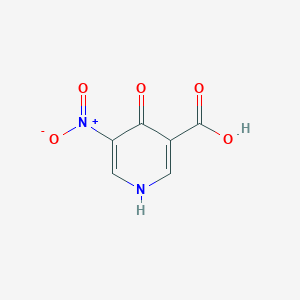

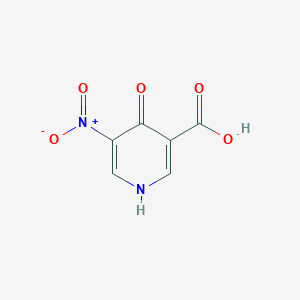

4-Hydroxy-5-nitronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJYTSVHYIMQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621585 | |

| Record name | 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911461-03-5 | |

| Record name | 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-5-nitronicotinic acid chemical structure and properties

An In-depth Technical Guide to 4-Hydroxy-5-nitronicotinic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with potential applications in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, and potential applications. Due to the limited availability of experimental data for this specific isomer, information on related compounds and general synthetic methodologies is included for context and illustrative purposes.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a carboxylic acid group at position 3, a hydroxyl group at position 4, and a nitro group at position 5. This arrangement of functional groups makes it a potentially versatile intermediate for the synthesis of more complex molecules.[1]

The tautomeric form, 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid, is also a valid representation of the molecule.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | [2] |

| Common Name | This compound | [2][3][4] |

| Synonyms | 4-Hydroxy-5-nitropyridine-3-carboxylic acid | [2][3] |

| CAS Number | 911461-03-5 | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₄N₂O₅ | [2][3][4][5][7] |

| Molecular Weight | 184.11 g/mol | [2][3][4][5] |

| SMILES | O=C(O)C1=CN=CC(--INVALID-LINK--=O)C1=O | [4] |

| InChI | InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11) | [2] |

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in published literature. Commercial suppliers recommend storage at 2-8°C under dry conditions.[4] The table below summarizes computed properties and includes experimental data for related isomers for comparative context.

Table 2: Physicochemical Data

| Property | This compound (Target Compound) | 6-Hydroxy-5-nitronicotinic acid (Isomer) | 2-Hydroxy-5-nitronicotinic acid (Isomer) |

| CAS Number | 911461-03-5 | 6635-31-0 | 6854-07-5 |

| Melting Point | Data not available | 269-271 °C[8][9] | 236-240 °C[10] |

| Boiling Point | Data not available | 463.4 °C (Predicted)[8] | 375.1 °C (Predicted)[10] |

| Density | Data not available | 1.746 g/cm³ (Predicted)[8] | 1.70 g/cm³ (Predicted)[10] |

| pKa | Data not available | 3.09 (Predicted)[8] | Data not available |

| XLogP3 | 0.5 (Computed)[2] | Data not available | 0.0 (Predicted)[11] |

| Solubility | Data not available | Data not available | Insoluble in water; soluble in alcohols and ketones[10] |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound (CAS 911461-03-5) is not detailed in the surveyed literature. However, the synthesis of the related isomer, 6-Hydroxy-5-nitronicotinic acid, is well-documented and provides an illustrative example of a typical nitration reaction on a hydroxypyridine carboxylic acid backbone.[9][12]

Illustrative Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic acid

The following methods describe the nitration of 6-hydroxynicotinic acid.

Method 1: Nitration with Fuming Nitric Acid.[9][12]

-

Reactants: 6-hydroxynicotinic acid (1 part by weight), fuming nitric acid (~4 parts by volume).

-

Procedure:

-

Add 6-hydroxynicotinic acid (e.g., 20 g) and red fuming nitric acid (e.g., 100 mL) to a suitable reaction flask.

-

Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8-18 hours.

-

For Method 1a, the temperature is then slowly increased to 80°C.[12]

-

Cool the mixture to room temperature overnight.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate with water (e.g., 10 mL) and dry to yield the final product.

-

Method 2: Nitration with Sulfuric and Nitric Acid.[12]

-

Reactants: 6-hydroxynicotinic acid (1 part by weight), concentrated sulfuric acid, and a 1:1 mixture of concentrated sulfuric and nitric acids.

-

Procedure:

-

Dissolve 6-hydroxynicotinic acid (e.g., 30 g) in concentrated sulfuric acid (e.g., 50 mL).

-

Add a 1:1 mixture of concentrated nitric acid and sulfuric acid (e.g., 60 mL total) to the solution, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 80°C for 4 hours.

-

Pour the reaction mixture onto ice.

-

Collect the precipitate that forms and dry it to obtain the product.

-

Applications and Biological Context

This compound and its isomers are primarily categorized as organic building blocks or intermediates for chemical synthesis.[4][8] Their utility stems from the presence of multiple reactive functional groups—the carboxylic acid, hydroxyl, and nitro groups—which can be selectively modified.

-

Pharmaceutical Development: As a heterocyclic compound, it serves as a scaffold or intermediate in the synthesis of more complex, biologically active compounds.[1] Pyridine derivatives are integral to many pharmaceuticals, and the nitro group, while sometimes associated with toxicity, is a key pharmacophore in certain classes of antibacterial and antiparasitic drugs.[13] The nitro group can also be readily reduced to an amino group, opening pathways to a different class of derivatives.[1]

-

Medicinal Chemistry Research: This compound can be used in studies investigating the structure-activity relationships (SAR) of nitro-containing compounds on biological systems.[1]

While no specific signaling pathways have been directly associated with this compound, its role as a synthetic intermediate places it at the start of a drug discovery and development workflow.

Spectroscopic Data

References

- 1. Buy 4-Hydroxy-5-nitronicotinonitrile (EVT-12231927) [evitachem.com]

- 2. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-5-nitropyridine-3-carboxylic acid | 911461-03-5 [chemicalbook.com]

- 4. 911461-03-5|this compound|BLD Pharm [bldpharm.com]

- 5. synchem.de [synchem.de]

- 6. ivychem.com [ivychem.com]

- 7. This compound | 911461-03-5 [sigmaaldrich.com]

- 8. Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid | lookchem [lookchem.com]

- 9. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. PubChemLite - 2-hydroxy-5-nitronicotinic acid (C6H4N2O5) [pubchemlite.lcsb.uni.lu]

- 12. Page loading... [guidechem.com]

- 13. mdpi.com [mdpi.com]

Synthesis of 4-Hydroxy-5-nitronicotinic acid from hydroxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted nicotinic acids are a pivotal class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The introduction of a nitro group onto the pyridine ring can significantly modulate the electronic properties and biological activity of the parent molecule, making 4-hydroxy-5-nitronicotinic acid a valuable target for synthesis and further investigation. This guide provides a theoretical framework for the synthesis of this compound, addressing the current gap in available experimental literature.

Compound Data

Quantitative data for the starting material and the final product are summarized in the tables below for easy reference and comparison.

Table 1: Properties of 4-Hydroxynicotinic Acid

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| CAS Number | 609-70-1 |

| Appearance | Off-white to light yellow solid |

| Melting Point | >300 °C |

| Solubility | Soluble in 0.1 M NaOH |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂O₅ |

| Molecular Weight | 184.11 g/mol [1] |

| CAS Number | 911461-03-5[1] |

| IUPAC Name | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid[1] |

| Appearance | (Predicted) Yellowish solid |

| Melting Point | Not available |

| Solubility | Not available |

Proposed Synthesis Pathway

The proposed synthesis of this compound involves the electrophilic nitration of 4-hydroxynicotinic acid. The reaction is anticipated to proceed via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, which then attacks the electron-rich pyridine ring.

Caption: Proposed reaction pathway for the synthesis of this compound.

Theoretical Experimental Protocol

The following protocol is a putative method derived from general procedures for the nitration of aromatic compounds and specific examples of the nitration of related hydroxypyridine carboxylic acids. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves the use of strong acids and is exothermic.

Materials:

-

4-Hydroxynicotinic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry beaker cooled in an ice bath, slowly add a calculated amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. The mixture should be prepared fresh and kept cold.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-hydroxynicotinic acid in an excess of concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxynicotinic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure completion. The optimal temperature and time will need to be determined empirically.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

References

An In-depth Technical Guide to 4-Hydroxy-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-nitronicotinic acid, systematically known by its IUPAC name 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid , is a heterocyclic organic compound.[1] Its structure, featuring a pyridine core with hydroxyl, nitro, and carboxylic acid functional groups, suggests its potential as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its known properties.

Chemical Identity and Synonyms

The compound is identified by the CAS Number 911461-03-5 .[1] For clarity in research and documentation, it is crucial to recognize its various synonyms:

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below, with data sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C6H4N2O5 | PubChem[1] |

| Molecular Weight | 184.11 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 184.01202123 g/mol | PubChem[1] |

| Monoisotopic Mass | 184.01202123 g/mol | PubChem[1] |

| Topological Polar Surface Area | 112 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 349 | PubChem[1] |

Experimental Protocols

Hypothetical Synthesis Workflow:

Based on general organic chemistry principles and syntheses of analogous compounds, a possible workflow for the preparation of this compound could be conceptualized as follows. It is critical to note that this is a theoretical pathway and has not been experimentally validated.

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in published literature detailing the biological activity or the involvement of this compound in any signaling pathways. The biological roles of many nitropyridine derivatives are an active area of research.[4] Derivatives of nicotinic acid have been investigated for a range of bioactivities, including anti-inflammatory and antimicrobial properties. However, without experimental data for the title compound, any discussion of its biological function remains speculative.

Logical Relationship for Investigating Biological Activity:

Should this compound become available for screening, a logical workflow for investigating its potential biological activity is outlined below.

Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion

This compound is a well-defined chemical entity with known physicochemical properties. However, there is a significant gap in the publicly available scientific literature regarding its synthesis and biological function. The information provided herein serves as a foundational guide for researchers interested in this molecule. Further experimental investigation is required to elucidate a reliable synthetic route and to explore its potential applications in drug discovery and development.

References

- 1. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-5-nitronicotinic Acid: Molecular and Chemical Properties

4-Hydroxy-5-nitronicotinic acid is a chemical compound with the molecular formula C₆H₄N₂O₅.[1] This derivative of nicotinic acid, also known as vitamin B3, is characterized by the presence of both a hydroxyl (-OH) group and a nitro (-NO₂) group attached to the pyridine ring.

Molecular and Physical Data

The key quantitative data for this compound are summarized in the table below. This information is crucial for researchers in drug development and other scientific fields for predicting the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₆H₄N₂O₅ |

| Molecular Weight | 184.11 g/mol [1][2] |

| CAS Number | 911461-03-5[1][2] |

It is important to distinguish this compound from its isomers, such as 6-Hydroxy-5-nitronicotinic acid and 5-Hydroxy-6-nitronicotinic acid, which share the same molecular formula and weight but differ in the substitution pattern on the pyridine ring, leading to different chemical and biological properties.[3][4][5][6] For instance, 6-Hydroxy-5-nitronicotinic acid has the CAS number 6635-31-0.[3][4][6] Another isomer, 2-Hydroxy-5-nitronicotinic acid, is a yellow solid that is insoluble in water but soluble in certain organic solvents.[7]

The specific arrangement of the functional groups in this compound influences its electronic properties, reactivity, and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and materials science.

References

- 1. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 911461-03-5|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5 | CID 18357439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-5-nitronicotinic acid | CAS: 6635-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. chembk.com [chembk.com]

Physical properties of 4-Hydroxy-5-nitronicotinic acid: melting point, boiling point

This technical guide provides a detailed overview of the known physical properties of 4-Hydroxy-5-nitronicotinic acid, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a derivative of nicotinic acid. Its physical properties are crucial for its handling, synthesis, and application in various research and development settings. This guide summarizes the available data on its melting and boiling points and outlines a general experimental protocol for melting point determination.

Physical Properties

The quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that for some isomers, such as 2-hydroxy-5-nitronicotinic acid and 6-hydroxy-5-nitronicotinic acid, more data is available and care should be taken not to confuse these compounds.

| Physical Property | Value | Source |

| Melting Point | ||

| This compound | Not Available | |

| 2-Hydroxy-5-nitronicotinic acid | 236-240 °C | [1] |

| 244-248 °C | [2] | |

| 247-248 °C | [3] | |

| 6-Hydroxy-5-nitronicotinic acid | 269-271 °C | [4] |

| Boiling Point | ||

| 2-Hydroxy-5-nitronicotinic acid | 375.1±42.0 °C (Predicted) | [1] |

| 6-Hydroxy-5-nitronicotinic acid | 463.434 °C at 760 mmHg | [4] |

Note: Specific experimental data for the melting and boiling points of this compound were not found in the search results. The data presented is for its isomers to provide a comparative reference.

Experimental Protocol: Melting Point Determination

While a specific experimental protocol for determining the melting point of this compound is not detailed in the provided search results, a general and widely accepted method using a capillary tube is described.[5][6][7][8] This procedure is a standard technique in organic chemistry for determining the melting point of a solid compound.[7][9]

Objective: To determine the melting point range of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar device)[7][9]

-

Sample of the solid compound

-

Mortar and pestle or spatula for powdering the sample

-

Thermometer

-

Heating bath (e.g., oil bath)[5]

Procedure:

-

Sample Preparation: A small amount of the dry, solid sample is finely powdered.[6][7]

-

Loading the Capillary Tube: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until 2-3 mm of the sample is in the bottom of the tube.[5][6][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating medium.[7][9]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

-

Purity Indication: A sharp melting point, typically with a range of 1-2 °C, is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[7][8][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.

Caption: General workflow for determining the melting point of a solid.

References

- 1. chembk.com [chembk.com]

- 2. 6854-07-5 Cas No. | 2-Hydroxy-5-nitronicotinic acid | Apollo [store.apolloscientific.co.uk]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. lookchem.com [lookchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. youtube.com [youtube.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectroscopic and Synthetic Profile of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 4-Hydroxy-5-nitronicotinic acid did not yield any publicly available results. This technical guide therefore focuses on the closely related and well-characterized isomer, 6-Hydroxy-5-nitronicotinic acid , to provide researchers, scientists, and drug development professionals with a comprehensive overview of its spectroscopic properties and synthesis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 6-Hydroxy-5-nitronicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 6-Hydroxy-5-nitronicotinic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Assignment |

| 8.85 | d | 2.5 | CD₃OD | H2 |

| 8.45 | d | 2.5 | CD₃OD | H4 |

| 8.65 | d | 2.5 | DMSO-d₆ | Aromatic H |

| 8.37 | d | 2.5 | DMSO-d₆ | Aromatic H |

Data sourced from commercially available analytical data.[1]

Table 2: ¹³C NMR Spectroscopic Data of 6-Hydroxy-5-nitronicotinic acid

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 160-180 | Not Specified | C=O (Carboxylic Acid) |

| 100-180 | Not Specified | Aromatic Carbons |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of 6-Hydroxy-5-nitronicotinic acid

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-2400 (broad) | O-H (Carboxylic Acid) |

| ~1700 | C=O (Carboxylic Acid) |

| ~1530 and ~1350 | N-O (Nitro Group) |

| ~1600-1450 | C=C (Aromatic Ring) |

Note: The exact peak positions can vary based on the sample preparation and measurement technique.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 6-Hydroxy-5-nitronicotinic acid

| m/z | Ion |

| 184.01 | [M]⁺ |

| 138.02 | [M-NO₂]⁺ |

| 110.02 | [M-NO₂-CO]⁺ |

Note: This represents a predicted fragmentation pattern. Experimental mass spectrometry data is available from some suppliers but not publicly detailed.

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of 6-Hydroxy-5-nitronicotinic acid.

Synthesis of 6-Hydroxy-5-nitronicotinic acid

This protocol is based on the nitration of 6-hydroxynicotinic acid.

Materials:

-

6-hydroxynicotinic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 45-50 °C) for several hours.[1]

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield 6-Hydroxy-5-nitronicotinic acid.

Workflow for the Synthesis of 6-Hydroxy-5-nitronicotinic acid

Caption: A flowchart illustrating the key steps in the synthesis of 6-Hydroxy-5-nitronicotinic acid.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized 6-Hydroxy-5-nitronicotinic acid in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Process the data to determine chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans may be required.

2.2.2. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.2.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, using an electrospray ionization (ESI) source.

-

Data Acquisition: Obtain the mass spectrum, ensuring to record the molecular ion peak and major fragment ions.

-

Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

General Workflow for Spectroscopic Analysis

Caption: A diagram showing the general workflow for the spectroscopic characterization of a synthesized compound.

References

Solubility profile of 4-Hydroxy-5-nitronicotinic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility characteristics of 4-Hydroxy-5-nitronicotinic acid. Due to the limited availability of specific experimental data for this compound, this document leverages information on the structurally similar compound, 6-Hydroxy-5-nitronicotinic acid, and established principles of organic chemistry to predict its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to guide researchers in generating precise data.

Predicted Solubility Profile

The molecular structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a pyridine ring, suggests a polar character. Based on the reported solubility of the related compound, 6-Hydroxy-5-nitronicotinic acid, a qualitative solubility profile for this compound can be inferred.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Limited to Slight | The presence of multiple polar functional groups capable of hydrogen bonding suggests some affinity for polar protic solvents. However, the aromatic pyridine ring may limit extensive solubility. |

| Polar Aprotic Solvents | DMSO, DMF | Good | These solvents are effective at solvating polar molecules through strong dipole-dipole interactions, suggesting they would be suitable for dissolving this compound. |

| Non-Polar Solvents | Hexane, Toluene | Poor | The overall high polarity of the molecule makes it unlikely to be soluble in non-polar solvents. |

| Aqueous Acidic Solutions | 5% Hydrochloric Acid | Likely Increased | The pyridine nitrogen can be protonated under acidic conditions, forming a salt and potentially increasing aqueous solubility compared to neutral water. |

| Aqueous Basic Solutions | 5% NaHCO₃, 5% NaOH | Increased | The carboxylic acid group will be deprotonated in basic solutions to form a highly soluble carboxylate salt.[1][2] |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, the following established experimental protocols can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, 5% HCl, 5% NaHCO₃, 5% NaOH, ethanol, methanol, DMSO, DMF, hexane)

-

Spatula

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution to determine if the solid has dissolved.

-

If the solid dissolves, the compound is considered "soluble." If a significant portion of the solid remains, it is deemed "insoluble." For intermediate cases, it can be classified as "slightly soluble."

-

Repeat the procedure for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of a compound's solubility at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed flask.

-

Place the flasks in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand undisturbed at the same temperature for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a suitable syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound and a conceptual representation of the factors influencing solubility.

Caption: A flowchart illustrating the decision-making process for the qualitative solubility analysis of an organic compound.

Caption: A diagram showing the key factors that influence the solubility of a compound in a given solvent.

References

Uncharted Territory: The Biological Profile of 4-Hydroxy-5-nitronicotinic Acid Remains Undefined

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activities of 4-Hydroxy-5-nitronicotinic acid. Despite its availability from commercial chemical suppliers for research purposes, no substantive studies detailing its pharmacological, toxicological, or therapeutic properties have been published.

Currently, information on this compound is confined to its chemical identity, synthesis, and availability for purchase. While its structural similarity to other nicotinic acid derivatives suggests potential for biological activity, any such properties are purely speculative at this time. The compound is listed in catalogues for applications such as biochemical studies and high-throughput screening, but the results of these potential investigations are not publicly documented.

A Look at a Related Compound: 6-Amino-5-nitronicotinic Acid

In contrast, a positional isomer, 6-Amino-5-nitronicotinic acid , has undergone some preliminary biological evaluation, offering a glimpse into the potential, yet unconfirmed, activities of this class of compounds. It is crucial to emphasize that the distinct electronic properties of these isomers mean the activities of one cannot be directly extrapolated to the other.

Reported Biological Activities of 6-Amino-5-nitronicotinic Acid

Anti-inflammatory Effects: One of the more noted potential activities of 6-Amino-5-nitronicotinic acid is its anti-inflammatory action. In vitro studies on human monocyte-derived macrophages have reportedly shown that this compound can significantly reduce the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Antimicrobial Properties: There are also indications that 6-Amino-5-nitronicotinic acid may possess antimicrobial properties. Research has suggested its efficacy in inhibiting the growth of various bacterial strains. The proposed mechanisms of action include the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Hypothetical Signaling Pathway Based on Related Compounds

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with the anti-inflammatory activities reported for 6-Amino-5-nitronicotinic acid. It must be stressed that this is a generalized representation and has not been experimentally validated for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The biological activities of this compound represent a significant unknown in the field of medicinal chemistry. While the study of related compounds such as 6-Amino-5-nitronicotinic acid provides a potential, albeit speculative, framework for its possible effects, dedicated research is required to elucidate the true biological profile of this molecule. For researchers, scientists, and drug development professionals, this compound stands as an unexplored entity, presenting an opportunity for novel discoveries in areas such as inflammation and infectious diseases. At present, any consideration of this compound for therapeutic development would necessitate foundational in vitro and in vivo screening and characterization.

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and development. The predominant tautomeric form of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. 4-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, is expected to exhibit keto-enol tautomerism. Understanding the position of this equilibrium is crucial for predicting its behavior in biological systems and for the rational design of new chemical entities. This technical guide provides a comprehensive overview of the theoretical principles governing the tautomerism of this compound, predictive insights into its tautomeric preference, and detailed experimental protocols for its empirical investigation.

Theoretical Background: Tautomerism in 4-Hydroxypyridines

The core of this compound's tautomerism lies in the equilibrium between its 4-hydroxypyridine (enol) form and its 4-pyridone (keto) form.[1][2] This equilibrium is influenced by several factors, including aromaticity, solvent effects, and the electronic nature of substituents.

-

Aromaticity: The 4-hydroxypyridine tautomer possesses a fully aromatic pyridine ring. In the 4-pyridone form, the aromaticity is disrupted to some extent, although it is still considered aromatic due to the delocalization of the nitrogen lone pair into the ring.[1]

-

Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomer.[3][4][5][6] In non-polar solvents, the less polar enol form (4-hydroxypyridine) is generally favored.[7] Conversely, polar, protic solvents tend to stabilize the more polar, zwitterionic character of the keto form (4-pyridone) through hydrogen bonding.[7][8] For the parent 4-hydroxypyridine, the keto tautomer is highly prevalent in aqueous solutions.[9]

-

Substituent Effects: The electronic properties of substituents on the pyridine ring can shift the tautomeric equilibrium. Electron-withdrawing groups, such as the nitro (-NO₂) and carboxylic acid (-COOH) groups present in this compound, are expected to significantly influence the equilibrium.[10]

Predicted Tautomeric Behavior of this compound

For this compound, the presence of two strong electron-withdrawing groups, the nitro group at position 5 and the carboxylic acid group at position 3, is predicted to favor the 4-pyridone (keto) tautomer . These groups inductively withdraw electron density from the ring, which can be partially compensated by the electron-donating character of the amide nitrogen in the 4-pyridone form, thus stabilizing this tautomer.

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Quantitative Data from Analogous Systems

While no direct quantitative data exists for this compound, examining data from related compounds provides a valuable comparative context.

Table 1: Tautomeric Equilibrium Data for 4-Hydroxypyridine Derivatives

| Compound | Tautomeric Form Favored in Gas Phase | Tautomeric Form Favored in Polar Solvents | Reference |

| 4-Hydroxypyridine | Enol (4-hydroxypyridine) | Keto (4-pyridone) | [2][11] |

| 4-Hydroxynicotinic acid | Enol | Keto | [12][13] |

Table 2: Calculated Relative Energies of 4-Hydroxypyridine Tautomers

| Tautomer | Relative Energy (kcal/mol) | Method | Reference |

| 4-Hydroxypyridine | 0.0 | ab initio | [11] |

| 4-Pyridone | -2.4 | ab initio | [11] |

Note: Negative relative energy indicates greater stability.

Experimental Protocols for Tautomerism Investigation

The following are detailed, generalized protocols for the experimental determination of the tautomeric equilibrium of this compound.

Synthesis of this compound

A potential synthetic route can be adapted from the synthesis of the related compound, 6-hydroxy-5-nitronicotinic acid.[14]

Materials:

-

4-Hydroxynicotinic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.

-

Gradually add 4-hydroxynicotinic acid to the stirred sulfuric acid, maintaining a low temperature.

-

Once the 4-hydroxynicotinic acid has dissolved, add fuming nitric acid dropwise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold deionized water until the washings are neutral.

-

Dry the product under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form in solution.[7][15][16] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and keto forms.

Protocol:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

If necessary, perform 2D NMR experiments (e.g., HSQC, HMBC) to aid in peak assignment.

-

-

Data Analysis:

-

Compare the observed chemical shifts with those of model compounds where the tautomeric form is fixed (e.g., N-methylated and O-methylated derivatives).

-

In the ¹³C NMR spectrum, the chemical shift of the carbon at position 4 will be indicative: a shift in the range of ~160-180 ppm suggests a carbonyl carbon (keto form), while a shift in the range of ~140-160 ppm is more characteristic of a carbon bearing a hydroxyl group (enol form).

-

The presence of two sets of peaks corresponding to both tautomers would indicate a measurable equilibrium. The ratio of the tautomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different electronic structures of the tautomers result in distinct absorption spectra.[6][17][18][19]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, cyclohexane).

-

Prepare a series of dilutions to obtain concentrations suitable for UV-Vis analysis (typically in the micromolar range).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of the sample over a relevant wavelength range (e.g., 200-400 nm).

-

Repeat the measurement in solvents of varying polarity to observe shifts in the tautomeric equilibrium.

-

-

Data Analysis:

-

The keto and enol forms will likely have different λₘₐₓ values. By comparing the spectra in different solvents, the absorption bands corresponding to each tautomer can be identified.

-

The ratio of the tautomers in a given solvent can be estimated by deconvolution of the overlapping absorption bands.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups, which can help identify the predominant tautomer.[20][21]

Protocol:

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

-

For solution-phase analysis, use a suitable IR-transparent solvent and cell.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Look for characteristic vibrational bands:

-

Keto form (4-pyridone): A strong C=O stretching band around 1650 cm⁻¹ and an N-H stretching band around 3400 cm⁻¹.

-

Enol form (4-hydroxypyridine): A broad O-H stretching band around 3200-3600 cm⁻¹ and C=C/C=N stretching bands in the 1500-1600 cm⁻¹ region.

-

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the investigation of tautomerism in this compound.

Caption: Generalized experimental workflow for tautomerism analysis.

Conclusion

While direct experimental data for this compound is currently lacking, a thorough analysis of analogous 4-hydroxypyridine systems provides a strong basis for predicting its tautomeric behavior. The presence of powerful electron-withdrawing nitro and carboxylic acid groups likely shifts the equilibrium significantly towards the 4-pyridone (keto) tautomer, especially in polar environments. This guide offers a robust theoretical framework and detailed experimental protocols to facilitate future research aimed at empirically validating these predictions. Such studies are essential for a complete understanding of the chemical and biological properties of this compound and will be invaluable for its potential applications in drug development and medicinal chemistry.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. benchchem.com [benchchem.com]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 12. xray.uky.edu [xray.uky.edu]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-Hydroxy-5-nitronicotinic Acid

This technical guide provides a comprehensive overview of this compound, a pyridinecarboxylic acid derivative. Due to the limited publicly available information on the specific discovery and detailed history of this compound, this guide synthesizes the available chemical data and presents a putative synthesis based on established methods for analogous compounds.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 911461-03-5, is a functionalized nicotinic acid analog. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a nitro group and a hydroxyl group to the pyridine ring is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.

While specific details regarding the initial discovery and historical development of this compound are not extensively documented in readily accessible scientific literature, its chemical structure suggests its potential role as a key intermediate in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents. The broader class of nitropyridine carboxylic acids has been explored for a range of pharmacological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| Molecular Formula | C₆H₄N₂O₅ |

| Molecular Weight | 184.11 g/mol |

| CAS Number | 911461-03-5 |

| Appearance | Predicted to be a solid |

| Canonical SMILES | C1=C(C(=O)O)C(=O)C(=CN1)--INVALID-LINK--[O-] |

| InChI Key | BFJYTSVHYIMQLP-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed journals. However, a plausible synthetic route can be proposed based on established nitration reactions of hydroxypyridine carboxylic acids, particularly from its isomer, 6-Hydroxy-5-nitronicotinic acid.

Putative Synthetic Pathway

The synthesis of this compound would likely begin with the nitration of a suitable precursor, 4-hydroxynicotinic acid. The reaction would involve the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridine ring. The position of nitration is directed by the existing substituents on the ring.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via nitration of 4-hydroxynicotinic acid.

Materials:

-

4-Hydroxynicotinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

-

Ice

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-hydroxynicotinic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid. The temperature of the reaction mixture should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate, presumed to be this compound, is collected by vacuum filtration.

-

The crude product is washed with cold deionized water to remove any residual acid.

-

The product is then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, the broader class of nitropyridine derivatives has shown a wide range of pharmacological effects. The presence of the nitro group, a known pharmacophore, suggests that this compound could be investigated for various therapeutic applications.

Based on the activities of related compounds, potential areas of investigation for this compound and its derivatives could include:

-

Antimicrobial Activity: Nitroaromatic compounds are known for their antibacterial and antifungal properties.

-

Anticancer Activity: The pyridine ring is a common scaffold in many anticancer drugs.

-

Enzyme Inhibition: Nicotinic acid derivatives can act as inhibitors for various enzymes.

A hypothetical signaling pathway that could be modulated by a derivative of this compound is depicted below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical signaling pathway for a derivative.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration in medicinal chemistry and materials science. While its discovery and history are not well-documented, its structure provides a foundation for the design and synthesis of novel compounds with potentially valuable biological activities.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound.

-

Conducting comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.

-

Screening the compound and its derivatives for a wide range of biological activities.

-

Investigating the mechanism of action and identifying the molecular targets for any observed biological effects.

This in-depth guide serves as a foundational resource for researchers and professionals interested in the chemistry and potential applications of this compound, encouraging further investigation into this promising molecule.

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 4-Hydroxy-5-nitronicotinic Acid

For the attention of: Researchers, scientists, and professionals in drug development.

Disclaimer: Direct experimental and theoretical data for 4-hydroxy-5-nitronicotinic acid is limited in publicly available literature. This guide is therefore based on established methodologies and data from closely related analogs, such as other nitrated nicotinic acid derivatives. It is intended to serve as a foundational framework for future research on this specific molecule.

Introduction

This compound is a derivative of nicotinic acid (Vitamin B3), characterized by the presence of both a hydroxyl and a nitro functional group on the pyridine ring.[1] These modifications are anticipated to significantly influence its physicochemical properties and biological activities. Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and antineoplastic properties.[2][3] The study of this compound is therefore of interest for the discovery of new therapeutic agents. This document provides a comprehensive overview of the proposed theoretical studies, computational modeling, and experimental frameworks for the thorough investigation of this compound.

Theoretical Studies and Computational Modeling

Computational chemistry offers a powerful avenue for predicting the molecular properties and potential bioactivity of this compound prior to extensive experimental work. Density Functional Theory (DFT) is a robust method for investigating the electronic structure of niacin derivatives.[1]

Computational Workflow

A typical computational workflow for the study of this molecule would involve geometry optimization, frequency calculations, and subsequent analysis of electronic properties and potential biological interactions.

Caption: Computational workflow for this compound.

Predicted Physicochemical and Quantum Chemical Parameters

The following table summarizes predicted data for this compound, based on computational methods applied to similar structures.[1]

| Parameter | Predicted Value | Method |

| Molecular Formula | C6H4N2O5 | - |

| Molecular Weight | 184.11 g/mol | - |

| XLogP3 | 0.5 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 184.01202123 Da | |

| Monoisotopic Mass | 184.01202123 Da | |

| Topological Polar Surface Area | 112 Ų | |

| Heavy Atom Count | 13 | |

| Formal Charge | 0 | |

| Complexity | 349 | |

| Isotope Atom Count | 0 | |

| Defined Atom Stereocenter Count | 0 | |

| Undefined Atom Stereocenter Count | 0 | |

| Defined Bond Stereocenter Count | 0 | |

| Undefined Bond Stereocenter Count | 0 | |

| Covalently-Bonded Unit Count | 1 | |

| Compound Is Canonicalized | Yes |

Data sourced from PubChem and extrapolated from computational studies on related molecules.[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis involves the direct nitration of 4-hydroxynicotinic acid.

References

Methodological & Application

4-Hydroxy-5-nitronicotinic Acid: A Versatile Intermediate for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, holds significant potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds. Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a pyridine ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular scaffolds and the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry for the development of new therapeutic agents.

While the isomeric 6-hydroxy-5-nitronicotinic acid has seen broader application, this compound presents an alternative substitution pattern that can lead to compounds with distinct pharmacological profiles. The strategic placement of the hydroxyl and nitro groups can influence the electronic properties and three-dimensional structure of resulting molecules, potentially leading to enhanced binding affinity for biological targets and improved pharmacokinetic properties.

This document provides an overview of the properties of this compound and outlines a hypothetical, yet chemically sound, application in the synthesis of a potential kinase inhibitor, demonstrating its utility as a pharmaceutical intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 911461-03-5 | [1][2] |

| Molecular Formula | C₆H₄N₂O₅ | [1][2] |

| Molecular Weight | 184.11 g/mol | [1] |

| IUPAC Name | 4-Hydroxy-5-nitropyridine-3-carboxylic acid | [1] |

| Synonyms | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | [1] |

| Appearance | Solid (predicted) | |

| Purity | Commercially available up to 95% | [3] |

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Furo[3,2-b]pyridine Kinase Inhibitor

The following section details a prospective application of this compound in the synthesis of a furo[3,2-b]pyridine derivative. Furo[3,2-b]pyridines are a class of heterocyclic compounds that have been explored as scaffolds for various therapeutic agents, including kinase inhibitors. The proposed synthetic pathway leverages the functionalities of this compound to construct this core structure.

Synthetic Workflow

The overall workflow for the synthesis of the target furo[3,2-b]pyridine is depicted below. This multi-step process begins with the esterification of this compound, followed by reduction of the nitro group, and subsequent cyclization to form the fused ring system.

Caption: Synthetic workflow for a furo[3,2-b]pyridine derivative.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in the synthesis of the furo[3,2-b]pyridine derivative.

Step 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.

-

Materials:

-

This compound (1.0 eq)

-

Methanol (20 vol)

-

Concentrated Sulfuric Acid (0.1 eq)

-

-

Procedure:

-

Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Expected Outcome: Methyl 4-hydroxy-5-nitronicotinate as a solid.

Step 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amino group, a crucial step for subsequent cyclization.

-

Materials:

-

Methyl 4-hydroxy-5-nitronicotinate (1.0 eq)

-

Palladium on Carbon (10% w/w, 0.05 eq)

-

Methanol (20 vol)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve methyl 4-hydroxy-5-nitronicotinate in methanol in a hydrogenation vessel.

-

Carefully add palladium on carbon to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Expected Outcome: Methyl 5-amino-4-hydroxynicotinate, which may be used in the next step without further purification.

Step 3: Cyclization to Form the Furo[3,2-b]pyridine Core

This protocol describes the construction of the fused furan ring.

-

Materials:

-

Methyl 5-amino-4-hydroxynicotinate (1.0 eq)

-

Chloroacetaldehyde (50% aqueous solution, 1.2 eq)

-

Ethanol (15 vol)

-

Sodium acetate (2.0 eq)

-

-

Procedure:

-

Dissolve methyl 5-amino-4-hydroxynicotinate and sodium acetate in ethanol in a round-bottom flask.

-

Add chloroacetaldehyde dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Expected Outcome: The corresponding furo[3,2-b]pyridine derivative.

Quantitative Data (Hypothetical)

The following table summarizes the expected, hypothetical quantitative data for the described synthetic sequence.

| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |

| 1 | Methyl 4-hydroxy-5-nitronicotinate | This compound | 85-95 | >98 |

| 2 | Methyl 5-amino-4-hydroxynicotinate | Methyl 4-hydroxy-5-nitronicotinate | 90-98 | >95 |

| 3 | Furo[3,2-b]pyridine Derivative | Methyl 5-amino-4-hydroxynicotinate | 60-75 | >99 |

Potential Signaling Pathway Involvement

The synthesized furo[3,2-b]pyridine core is a known scaffold in kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The hypothetical furo[3,2-b]pyridine derivative synthesized from this compound could potentially inhibit a specific kinase, thereby modulating a disease-relevant signaling pathway.

Caption: Potential inhibition of a kinase signaling pathway.

Disclaimer: The provided synthetic protocols and biological applications are hypothetical and intended for illustrative purposes to demonstrate the potential of this compound as a pharmaceutical intermediate. Actual experimental conditions and outcomes may vary. All laboratory work should be conducted by qualified professionals in a safe and appropriate environment.

References

- 1. 911461-03-5|this compound|BLD Pharm [bldpharm.com]

- 2. CN101845052B - Nitrogen-containing heterocyclic ring thienopyridine ketone derivative, preparation method and application thereof - Google Patents [patents.google.com]

- 3. Heterocyclic Building Blocks for Pharmaceuticals (789) [myskinrecipes.com]

Application of 4-Hydroxy-5-nitronicotinic Acid in Agrochemical Synthesis: A Detailed Overview

Introduction

4-Hydroxy-5-nitronicotinic acid, a pyridine carboxylic acid derivative, serves as a versatile precursor in the synthesis of various agrochemicals. Its unique molecular structure, featuring a hydroxyl, a nitro, and a carboxylic acid group on a pyridine ring, allows for diverse chemical modifications to generate compounds with potent herbicidal, fungicidal, and insecticidal activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel agrochemicals, targeting researchers, scientists, and professionals in the field of drug and pesticide development.

Application in Herbicide Synthesis

Nicotinic acid derivatives are a well-established class of herbicides. The derivatization of this compound can lead to the development of new herbicidal agents. A key synthetic strategy involves the conversion of the carboxylic acid moiety into an amide, coupled with modifications of the nitro and hydroxyl groups.

Synthesis of Pyridine Carboxamide Herbicides

Pyridine carboxamides are a known class of herbicides that can be synthesized from nicotinic acid precursors. The general synthetic route involves the activation of the carboxylic acid group of a substituted nicotinic acid, followed by amidation with a suitable amine.

Experimental Protocol: Synthesis of a Model N-Aryl Pyridine Carboxamide Herbicide

This protocol describes a general procedure for the synthesis of an N-aryl pyridine carboxamide, a potential herbicide, starting from a functionalized nicotinic acid.

-

Activation of the Carboxylic Acid: To a solution of a substituted nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. The reaction is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous solvent (e.g., THF). In a separate flask, a solution of the desired substituted aniline (1.0 eq) and a base such as triethylamine (Et₃N) (1.5 eq) or pyridine in an anhydrous solvent is prepared and cooled to 0 °C. The acid chloride solution is then added dropwise to the aniline solution with constant stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl pyridine carboxamide.

Quantitative Data:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Substituted nicotinic acid | SOCl₂ or (COCl)₂, DMF (cat.) | DCM or THF | 0 - RT | 2 - 4 | >95 (crude) | - |

| 2 | Acid chloride, Substituted aniline | Et₃N or Pyridine | THF | 0 - RT | 12 - 24 | 70 - 90 | >95 |

Logical Workflow for Herbicide Synthesis:

Caption: Synthetic pathway for a pyridine carboxamide herbicide.

Application in Fungicide Synthesis

Pyridine-based compounds have demonstrated significant fungicidal activity. This compound can be a key building block for creating novel fungicides, particularly pyridine carboxamides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).

Synthesis of Pyridine Carboxamide Fungicides (SDHIs)

The synthesis of pyridine carboxamide fungicides follows a similar pathway to that of herbicides, involving the formation of an amide bond between a pyridine carboxylic acid and a specific amine moiety.

Experimental Protocol: Synthesis of a Model N-(2-aminophenyl)nicotinamide Fungicide

This protocol outlines the synthesis of a model N-(2-aminophenyl)nicotinamide, a potential SDHI fungicide.

-

Synthesis of Pyridine Acid Chloride: this compound is first subjected to functional group transformations as needed (e.g., reduction of the nitro group to an amino group, followed by diazotization and substitution to introduce other functionalities). The resulting substituted nicotinic acid (1.0 eq) is then converted to its acid chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in anhydrous DCM at room temperature for 3 hours. The solvent and excess reagent are removed in vacuo.

-

Amide Coupling: The obtained acid chloride is dissolved in anhydrous THF and added dropwise to a solution of a substituted 1,2-phenylenediamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C. The reaction mixture is stirred at room temperature overnight.

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the target N-(2-aminophenyl)nicotinamide derivative.

Quantitative Data:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Substituted nicotinic acid | (COCl)₂, DMF (cat.) | DCM | RT | 3 | >95 (crude) | - |

| 2 | Acid chloride, 1,2-Phenylenediamine | Et₃N | THF | 0 - RT | 12 | 60 - 85 | >98 |

Experimental Workflow for Fungicide Synthesis:

Caption: Workflow for the synthesis of a pyridine carboxamide fungicide.

Application in Insecticide Synthesis

The pyridine scaffold is a core component of many successful insecticides, including neonicotinoids. This compound can be chemically modified to produce intermediates for the synthesis of novel insecticidal compounds.

Synthesis of Precursors for Pyridine-based Insecticides

A key transformation of this compound for insecticide synthesis is the reduction of the nitro group to an amino group, which can then be further functionalized.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a general method for the reduction of the nitro group in a substituted nitropyridine derivative.

-

Reaction Setup: To a solution of the nitro-substituted pyridine (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid, a reducing agent is added. Common reducing agents include iron powder (Fe) in the presence of an acid (e.g., HCl or NH₄Cl), tin(II) chloride (SnCl₂), or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Reaction Conditions: For reduction with iron, the mixture is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

-

Work-up: After the reaction is complete, the solid catalyst or excess metal is filtered off. The filtrate is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the aminopyridine derivative.

Quantitative Data:

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Fe / NH₄Cl | Ethanol/Water | Reflux | 2 - 6 | 80 - 95 |

| SnCl₂·2H₂O | Ethanol | Reflux | 1 - 3 | 75 - 90 |

| H₂ / Pd-C | Ethanol | RT | 4 - 12 | >90 |

Signaling Pathway Analogy for Insecticide Action:

While this is a synthetic protocol, the resulting aminopyridine can be a precursor to insecticides that target specific biological pathways in insects, such as the nicotinic acetylcholine receptors (nAChRs), which is a common mode of action for neonicotinoids.

4-Hydroxy-5-nitronicotinic Acid: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Introduction

4-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, holds potential as a versatile building block in the field of organic synthesis, particularly for the construction of complex heterocyclic molecules relevant to medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group, a nitro group, and a carboxylic acid on the pyridine core offers multiple reactive sites for a variety of chemical transformations. This document provides an overview of its potential applications, hypothetical synthetic protocols based on the known reactivity of similar molecules, and its physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions and for the characterization of the compound.

| Property | Value | Source |

| CAS Number | 911461-03-5 | [1][2] |

| Molecular Formula | C₆H₄N₂O₅ | [3] |

| Molecular Weight | 184.11 g/mol | [3] |

| IUPAC Name | 4-Hydroxy-5-nitropyridine-3-carboxylic acid | [3] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, 2-8°C | [1] |

Potential Synthetic Applications

While specific, detailed experimental protocols for the use of this compound as a building block are not extensively reported in publicly available literature, its structure suggests several potential synthetic routes. The presence of the carboxylic acid, hydroxyl, and nitro functional groups allows for a range of transformations.

1. Modification of the Carboxylic Acid Group:

The carboxylic acid at the 3-position is a prime site for modification. Standard organic reactions can be employed to convert it into a variety of other functional groups, thereby enabling the synthesis of a diverse library of compounds.

-

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield the corresponding esters. These esters could be valuable intermediates for further reactions or as final products with potential biological activity.

-

Amidation: Coupling with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can lead to the formation of amides. This is a common strategy in drug discovery to introduce diversity and modulate the physicochemical properties of a lead molecule.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

2. Reactions at the Hydroxyl Group:

The hydroxyl group at the 4-position can undergo several reactions to introduce different functionalities.

-